B1574683 RDEA-436

RDEA-436

カタログ番号: B1574683
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RDEA-436 is a small-molecule kinase inhibitor developed by Ardea Biosciences, Inc., targeting MEK1 and MEK2, key components of the MAPK/ERK signaling pathway implicated in cancer and inflammatory diseases . It functions by binding to a cavity adjacent to the ATP-binding pocket of MEK1/2 (type 3 binding mode), resulting in selective inhibition of these kinases . As of February 2025, RDEA-436 is in Phase I clinical trials across multiple countries, including the U.S., U.K., Germany, and Japan, with applications in oncology and inflammation .

特性

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

soluble in DMSO, not soluble in water.

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

RDEA436;  RDEA-436;  RDEA 436.

製品の起源

United States

類似化合物との比較

Pharmacological Profile and Selectivity

RDEA-436 belongs to the type 3 kinase inhibitor class, distinguished by its unique binding mode and selectivity. Below is a comparative analysis with other MEK inhibitors and kinase-targeting compounds:

Compound Binding Mode Primary Targets Selectivity (CATDS Median) Key Off-Targets Clinical Phase
RDEA-436 Type 3 MEK1, MEK2 0.7 MAT2A, NQO2 Phase I
Binimetinib Type 2 MEK1, MEK2 0.4 NQO2 Approved (melanoma)
Type 1 Inhibitors Type 1 (DFG-in) Varies (e.g., BRAF) 0.3 Broad kinase off-targets Varies
Type 2 Inhibitors Type 2 (DFG-out) MEK1, MEK2, others 0.4 Limited off-targets (e.g., RAF) Varies

Key Findings :

  • Selectivity : RDEA-436 demonstrates higher median selectivity (CATDS = 0.7) compared to type 1 (0.3) and type 2 (0.4) inhibitors, attributed to its type 3 binding mode .
  • Off-Target Activity: Despite its selectivity, RDEA-436 exhibits off-target interactions with non-kinase proteins such as S-adenosylmethionine synthase (MAT2A) and oxidoreductase NQO2, a trait shared with Binimetinib .
  • Clinical Progress: Unlike approved MEK inhibitors (e.g., Binimetinib), RDEA-436 remains in early-stage trials, reflecting its novel mechanism and ongoing safety/efficacy evaluation .
Structural and Functional Distinctions
  • Type 3 Binding Mode: Unlike type 1/2 inhibitors, RDEA-436 targets a unique allosteric site near the ATP-binding pocket, reducing competition with endogenous ATP and enhancing MEK1/2 specificity .
  • Cross-Reactivity: Most type 3 inhibitors (including RDEA-436) show dual inhibition of MEK1 and MEK2 but differ in off-target profiles.
Preclinical and Clinical Data Limitations
  • Data Accessibility : RDEA-436’s molecular structure remains undisclosed, limiting structure-activity relationship (SAR) analyses and direct comparisons with structurally defined compounds .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。